ブロモスポリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromosporine is a potent broad-spectrum bromodomain inhibitor . It is used to inhibit bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and transcription factors . This makes Bromosporine a useful tool in studying the biological roles of these domains .

Synthesis Analysis

The synthesis of Bromosporine is a complex process that involves multiple steps. A study published in Nature Communications provides a comprehensive evaluation of a set of 25 chemical probes, including Bromosporine, that cover 29 human bromodomain targets . Another study published in Science Advances discusses the development of selective and potent BET inhibitors, including Bromosporine .Molecular Structure Analysis

The molecular structure of Bromosporine involves a co-crystal structure with BRD4 . The molecule has a complex structure that allows it to interact with bromodomains and inhibit their function .Chemical Reactions Analysis

Bromosporine’s chemical reactions mainly involve its interaction with bromodomains. A study published in Nature Reviews Drug Discovery discusses how a photo-bromosporine enabled wide-spectrum profiling of bromodomain inhibitors in living cells . Another study in the Journal of the American Chemical Society discusses how a photoaffinity probe, photo-bromosporine, enables the wide-spectrum profiling of bromodomain inhibitors in living cells .Physical And Chemical Properties Analysis

Bromosporine has a molecular weight of 404.44 and a molecular formula of C17H20N6O4S . It has a clogP value of 0.78 and a PSA of 105.64 . It is soluble in DMSO at least up to 50mM .科学的研究の応用

白血病治療

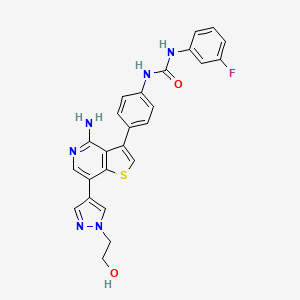

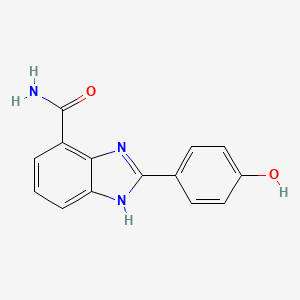

ブロモスポリンは、白血病の潜在的な治療法として特定されています。 これは、白血病における主要な転写応答のマスターレギュレーターであるBETタンパク質を含むブロモドメインを標的にします {svg_1}。 この阻害剤は、白血病細胞株に対して強力な抗増殖活性を示しています {svg_2}.

メラノーマ治療

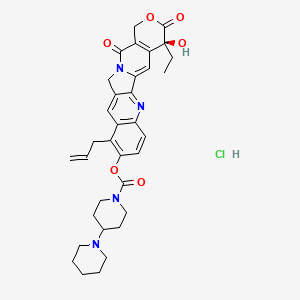

ブロモスポリンは、確立されたメラノーマ細胞株および患者由来異種移植片(PDX)に対して有意な抗腫瘍効果を示しました {svg_3}。 これは、MEK阻害剤であるコビメチニブと組み合わせて使用され、複数のBRAFi抵抗性PDXモデルで相乗的な抗腫瘍効果を生み出しました {svg_4}.

薬物抵抗性の克服

ブロモスポリンは、メラノーマの異なる分子サブタイプで治療抵抗性を克服するために使用されてきました {svg_5}。 これは、治療未経験のBRAF変異体設定では標準的なBRAFi/MEKi療法と比較して、免疫療法抵抗性NRASおよびNF1変異体メラノーマの設定ではMEKi単独と比較して、生体内での優れた効果を示しました {svg_6}.

潜在性HIV-1の再活性化

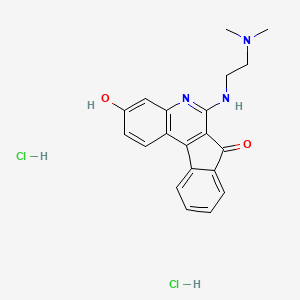

ブロモスポリンは、潜在性感染細胞における潜在性HIV-1の再活性化に使用されてきました {svg_7}。 これは、HIV治療における潜在的なブレークスルーとなる可能性があります。なぜなら、疾患の治療における主な課題の1つは、現在の抗レトロウイルス療法の影響を受けない潜在性ウイルス貯留層の存在です {svg_8}.

クロマチン生物学と遺伝子発現の制御

ブロモスポリンが標的にするブロモドメインは、クロマチン生物学と遺伝子発現の制御において重要な役割を果たすアセチルリシン依存性タンパク質相互作用モジュールです {svg_9}。 これは、ブロモスポリンが遺伝子発現の研究と操作に幅広い応用がある可能性を示唆しています {svg_10}.

ブロモドメインの標的化

ブロモスポリンは、ナノモル親和性でブロモドメインを広く標的にする、乱雑なブロモドメイン阻害剤です {svg_11}。 これは、ブロモドメインの機能と、さまざまな疾患におけるその役割を研究するための貴重なツールとなります {svg_12}.

作用機序

Target of Action

Bromosporine is a broad-spectrum bromodomain inhibitor that targets bromodomains (BRDs), including Bromo and Extra-Terminal (BET) proteins . BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are key regulators of primary transcription response in diseases like leukemia . Bromosporine also targets the Bromodomain Plant Homeodomain (PHD) Finger Transcription Factor (BPTF), a component of the human Nucleosome Remodeling Factor (NURF) .

Mode of Action

Bromosporine interacts with its targets by recognizing and binding to acetylated lysine residues on histones and transcription factors . This interaction regulates gene expression and plays a pivotal role in chromatin biology . Bromosporine’s broad targeting of BRDs allows it to identify cellular processes and diseases where BRDs have a regulatory function .

Biochemical Pathways

Bromosporine affects various biochemical pathways. For instance, it has been shown to stimulate the Mitogen-Activated Protein Kinase pathway, which is targeted by selective BRAF inhibitors . This pathway plays a crucial role in regulating cell division and growth. By inhibiting BRDs, Bromosporine can influence these pathways and alter the transcriptional profiles of cells .

Pharmacokinetics

The pharmacokinetics of a drug molecule is crucial in determining its bioavailability and efficacy

Result of Action

Bromosporine has significant anti-tumor effects. It has been shown to produce strong antiproliferative activity in leukemic cell lines and patient-derived xenografts . Additionally, Bromosporine can cause marked DNA damage and cell-cycle arrest, resulting in the induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromosporine. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the effectiveness of Bromosporine . Moreover, the environment can affect the epigenetic mechanisms, including DNA methylation, which Bromosporine targets .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bromosporine . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The future of Bromosporine research lies in further elucidating the biological roles of bromodomains and their potential as targets for the development of targeted treatment strategies . A study published in Nature Reviews Drug Discovery discusses the emerging role of mass spectrometry-based proteomics in drug discovery, which could be applied to the study of Bromosporine .

特性

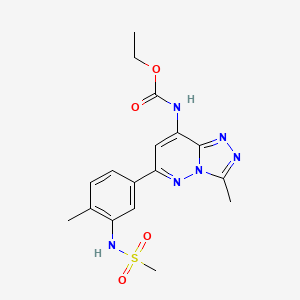

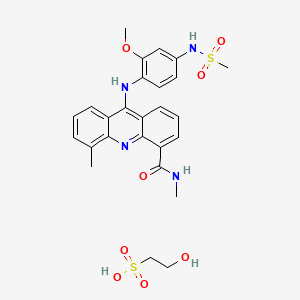

IUPAC Name |

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBRROMMFMPJAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].

ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for bromosporine, several entries in the provided list link to crystal structures of bromosporine in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of bromosporine and can be used for further computational studies.

ANone: The provided research papers focus on the biological activity and molecular mechanisms of bromosporine. Information regarding its material compatibility and stability under different conditions is not included in these studies.

ANone: Bromosporine is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.

A: One study employed computational simulations to study the binding characteristics of bromosporine-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.

A: The provided research primarily focuses on bromosporine as a single chemical entity. While one study investigates bivalent bromosporine-based ligands [], information about specific structure-activity relationships stemming from modifying the bromosporine scaffold itself is not included.

ANone: The research papers primarily focus on the biological activity and therapeutic potential of bromosporine. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.

ANone: The provided research articles concentrate on the biological aspects of bromosporine, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.

ANone: While the provided research highlights the in vitro and in vivo effects of bromosporine, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.

ANone: Bromosporine demonstrates significant in vitro and in vivo efficacy in various models:

- HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].

- Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].

- Melanoma: Bromosporine shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].

- Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].

- Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)